2-(1H-1,2,4-triazol-1-yl)phenol
Overview
Description
2-(1H-1,2,4-triazol-1-yl)phenol is a heterocyclic aromatic compound that contains both a phenol group and a triazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes
Mode of Action
The interaction between the compound and its targets likely involves the formation of hydrogen bonds, given the presence of the triazole ring
Result of Action
Some studies suggest that 1,2,4-triazole derivatives can exhibit cytotoxic activities against certain tumor cell lines . This suggests that 2-(1H-1,2,4-triazol-1-yl)phenol could potentially have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
It is known that the compound can form hydrogen bonds, which may allow it to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)phenol typically involves the reaction of phenol with 1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where phenol reacts with 1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)phenol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-(1H-1,2,4-triazol-1-yl)phenol is unique due to the specific positioning of the triazole ring on the phenol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKVHPNSXYVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340463-49-1 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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